BEMESETRON

Vue d'ensemble

Description

Méthodes De Préparation

MDL 72222 peut être synthétisé par réaction de la tropine avec le chlorure de 3,5-dichlorobenzoyle. La réaction est généralement effectuée à une température de 140 °C . La voie de synthèse implique la formation d'un ester 3,5-dichlorobenzoate de tropine, conduisant au produit final, MDL 72222 .

Analyse Des Réactions Chimiques

MDL 72222 subit diverses réactions chimiques, notamment :

Oxydation : MDL 72222 peut être oxydé dans des conditions spécifiques, conduisant à la formation de son dérivé N-oxyde.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de la partie 3,5-dichlorobenzoate.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents de substitution comme l'iodure de méthyle . Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxydes et les esters benzoates substitués .

Applications de la recherche scientifique

MDL 72222 a plusieurs applications de recherche scientifique :

Médecine : MDL 72222 est utilisé dans des études précliniques pour étudier son potentiel en tant qu'agent antiémétique et ses effets sur la consommation d'éthanol

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-hydroxytryptamine 3.

Mécanisme d'action

MDL 72222 exerce ses effets en bloquant sélectivement le récepteur 5-hydroxytryptamine 3. Ce récepteur est impliqué dans la médiation de diverses réponses physiologiques, notamment la neurotransmission et la régulation de la motilité gastro-intestinale . En antagonisant ce récepteur, MDL 72222 peut moduler les effets de la sérotonine et d'autres neurotransmetteurs, ce qui conduit à ses effets pharmacologiques observés .

Applications De Recherche Scientifique

Bemesetron, also known as MDL-72222, is a selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in the central and peripheral nervous systems. It functions by binding to these receptors and blocking the action of serotonin, a neurotransmitter involved in various physiological processes such as nausea and vomiting, gastrointestinal motility, and pain perception.

Scientific Research Applications

This compound has been utilized in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

- Chemistry Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

- Biology Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

- Medicine Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

- Industry Developing new serotonin 3 receptor antagonists for potential clinical use.

Neuroprotection

- This compound reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells .

- This compound concentration-dependently reduces the H2O2-induced decrease of MTT reduction .

- This compound blocks the H2O2-induced increase of caspase-3 immunoreactivity .

Animal models

This compound is used in male adult albino mice at dosages of 0.1, 1, and 10 mg/kg. this compound significantly reduced catalepsy at a dose of 1 mg/kg, while 10 mg/kg potentiated the phenomenon, and 0.1 mg/kg was without effect .

Clinical Studies for IBS-D

Mécanisme D'action

MDL 72222 exerts its effects by selectively blocking the 5-hydroxytryptamine 3 receptor. This receptor is involved in mediating various physiological responses, including neurotransmission and the regulation of gastrointestinal motility . By antagonizing this receptor, MDL 72222 can modulate the effects of serotonin and other neurotransmitters, leading to its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

MDL 72222 est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur 5-hydroxytryptamine 3. Des composés similaires comprennent :

Tropansérine : Un autre antagoniste sélectif du récepteur 5-hydroxytryptamine 3 avec des propriétés pharmacologiques similaires.

Tropisétron : Un composé utilisé cliniquement comme antiémétique, ciblant également le récepteur 5-hydroxytryptamine 3.

Zatosetron : Un antagoniste puissant du récepteur 5-hydroxytryptamine 3 utilisé dans la recherche.

Ricasetron : Un autre antagoniste sélectif du récepteur 5-hydroxytryptamine 3.

MDL 72222 se distingue par son application spécifique dans la recherche scientifique et sa forte sélectivité pour le récepteur 5-hydroxytryptamine 3 .

Activité Biologique

Bemesetron, chemically known as MDL 72222, is a potent and selective antagonist of the 5-Hydroxytryptamine type 3 (5-HT3) receptor. This compound has garnered attention for its biological activity, particularly in the context of antiemetic properties and gastrointestinal function modulation. Below, we explore its biological mechanisms, effects in various studies, and relevant data.

This compound functions primarily as a competitive antagonist at the 5-HT3 receptors, which are ligand-gated ion channels found in both the central and peripheral nervous systems. The blockade of these receptors inhibits the action of serotonin, a neurotransmitter involved in various physiological processes including nausea and emesis.

Key Features:

- Receptor Interaction : Binding studies have shown that this compound interacts with specific residues within the receptor's binding site, influencing its efficacy as an antagonist .

- Distribution : The widespread distribution of 5-HT3 receptors in the gastrointestinal tract suggests that this compound can effectively reduce gastrointestinal motility and alleviate symptoms associated with disorders such as Irritable Bowel Syndrome (IBS) and chemotherapy-induced nausea .

1. Antiemetic Properties

This compound was evaluated for its efficacy in preventing nausea and vomiting induced by chemotherapy. In a study involving cisplatin-treated ferrets, this compound demonstrated significant antiemetic activity, comparable to other established 5-HT3 antagonists like ondansetron .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Cisplatin-Induced Nausea Study | Ferrets | This compound vs. Ondansetron | Significant reduction in vomiting episodes |

2. Gastrointestinal Effects

Research has indicated that this compound can modulate colonic motor function. In clinical trials focused on IBS-D (Irritable Bowel Syndrome with Diarrhea), it was found to suppress colonic reflex activation following food ingestion, thereby improving stool consistency and reducing urgency .

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| IBS-D Treatment Trial | Patients with IBS-D | This compound | Improved stool consistency; reduced urgency |

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A clinical trial assessed this compound's effectiveness alongside other antiemetics in patients undergoing chemotherapy. Results indicated that patients receiving this compound experienced fewer episodes of nausea compared to those receiving placebo.

Case Study 2: Impact on IBS Symptoms

In a randomized controlled trial involving IBS-D patients, participants treated with this compound reported significant improvements in abdominal discomfort and bowel habits compared to a control group.

Research Findings

Recent literature has highlighted the potential of this compound not only as an antiemetic but also as a therapeutic agent for gastrointestinal disorders. Its ability to selectively block 5-HT3 receptors allows for targeted treatment with potentially fewer side effects compared to non-selective agents.

Propriétés

IUPAC Name |

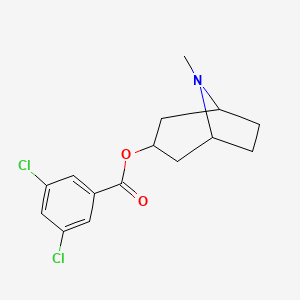

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJNPLVXBISNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860578 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329912-91-6 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.